Bis(16-Hydroxyhexadecyl) disulfide, also known as C16H34O2S2, is a long-chain disulfide molecule with potential applications in material science research. Its unique properties, including amphiphilicity (having both hydrophobic and hydrophilic regions) and the presence of disulfide bonds, make it a candidate for various material development purposes. Studies have explored its use in:
The biocompatible nature of Bis(16-Hydroxyhexadecyl) disulfide has attracted interest in the field of biomedical research. Its potential applications include:
Beyond material science and biomedicine, Bis(16-Hydroxyhexadecyl) disulfide is being explored for various other applications, including:
Bis(16-Hydroxyhexadecyl) disulfide is a chemical compound with the molecular formula and a molecular weight of approximately 547.007 g/mol. It is characterized by two 16-hydroxyhexadecyl groups connected by a disulfide bond. This compound appears as a solid, with a melting point ranging from 93 to 97 °C, and is typically stored at temperatures between 2 to 8 °C . The compound is notable for its unique structure, which combines long-chain hydroxyalkyl groups with a disulfide linkage, making it of interest in various chemical and biological applications.
Currently, there is no scientific research readily available detailing a specific mechanism of action for Bis(16-Hydroxyhexadecyl) disulfide.
Bis(16-Hydroxyhexadecyl) disulfide appears to be a relatively understudied compound. More research is needed to understand its properties, potential applications, and safety profile. Future research avenues could include:
Research indicates that Bis(16-Hydroxyhexadecyl) disulfide exhibits biological activity that may include antimicrobial properties. Its long-chain hydroxyalkyl groups contribute to its ability to interact with lipid membranes, potentially affecting cell permeability and function. Studies have shown that similar compounds can influence cellular processes, including membrane integrity and signaling pathways .
The synthesis of Bis(16-Hydroxyhexadecyl) disulfide typically involves the following methods:
Bis(16-Hydroxyhexadecyl) disulfide has several applications across various fields:
Interaction studies involving Bis(16-Hydroxyhexadecyl) disulfide focus on its behavior in biological systems and materials science. Research has demonstrated its potential interactions with proteins and lipids, influencing cellular behavior and material properties. For instance, studies on its adsorption characteristics reveal how it binds to surfaces, which is crucial for applications in drug delivery systems and biomaterials .
Several compounds share structural features with Bis(16-Hydroxyhexadecyl) disulfide, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Thiram | Fungicidal properties; used primarily in agriculture | |
Dodecyl Disulfide | Shorter alkyl chain; used in industrial applications | |
Octadecyl Disulfide | Longer alkyl chain; enhances hydrophobicity |
What sets Bis(16-Hydroxyhexadecyl) disulfide apart from these similar compounds is its combination of a long hydroxyalkyl chain with a disulfide linkage, which provides unique physical and chemical properties. This structure allows for versatile applications in both biological and industrial contexts, particularly where specific interactions with lipid membranes are desired.
Thiol-disulfide interchange reactions represent a fundamental mechanistic pathway for the synthesis of Bis(16-Hydroxyhexadecyl) disulfide through chain extension processes [7]. The classical thiol-disulfide interchange reaction proceeds via a nucleophilic substitution mechanism where a thiol attacks a disulfide bond, resulting in the formation of a new disulfide linkage [7]. This reaction follows a simple second-order nucleophilic substitution mechanism with the deprotonated thiolate anion serving as the nucleophile [7].
The rate equation for thiol-disulfide interchange exhibits first-order dependency on both thiol and disulfide concentrations, indicating a bimolecular reaction mechanism [7]. The observed base catalysis demonstrates that the deprotonated thiolate functions as a superior nucleophile compared to the neutral thiol [7]. Theoretical and experimental evidence supports a linear trisulfide-like transition state, with negative charge delocalization occurring predominantly on the attacking and leaving sulfur atoms [7].
Several factors influence the efficiency of thiol-disulfide interchange reactions for chain extension applications. Steric factors can introduce strain on disulfide bonds, accelerating interchange reactions by making the bonds more labile [7]. The formation of energetically favorable cyclic disulfides provides additional driving force, particularly when dithiol compounds are employed as reducing agents [7]. Ring closure reactions occur at higher effective thiol concentrations due to the proximity of thiol groups, facilitating equilibrium shifts toward desired products [7].
Table 1: Kinetic Parameters for Thiol-Disulfide Interchange Reactions
Parameter | Value | Conditions | Reference |
---|---|---|---|
Rate constant (second-order) | 10⁻¹ to 10³ M⁻¹s⁻¹ | Superoxide conditions | [7] |
Rate constant (diffusion-controlled) | 10⁸ M⁻¹s⁻¹ | Carbon-centered radicals | [7] |
Recombination rate | 1.5 × 10⁹ M⁻¹s⁻¹ | Glutathione system | [7] |
Transition state barrier | 11.9 kcal/mol | Calculated value | [7] |
The optimization of thiol-disulfide interchange for chain extension requires careful consideration of reaction conditions. Base catalysis proves essential for promoting thiolate formation, while maintaining appropriate pH levels ensures optimal reaction rates [7]. Temperature control influences both reaction kinetics and product selectivity, with moderate temperatures typically favoring controlled interchange processes [7].
Oxidative coupling represents the primary synthetic approach for converting 16-mercaptohexadecanol precursors into Bis(16-Hydroxyhexadecyl) disulfide [9] [10]. This methodology involves the controlled oxidation of thiol groups to form disulfide bonds while preserving the integrity of hydroxyl functionalities [9]. Various oxidizing agents have been employed for this transformation, each offering distinct advantages in terms of reaction conditions and product selectivity [10].
Aerobic oxidative dehydrogenative coupling reactions have demonstrated exceptional efficiency for unsymmetrical disulfide synthesis [9]. Base-catalyzed aerobic cross dehydrogenative coupling using potassium carbonate or cesium carbonate as catalysts provides an environmentally benign approach [9]. This methodology utilizes molecular oxygen as the ideal green oxidant under mild reaction conditions [9]. The high atom-economy and broad substrate scope make this approach particularly attractive for synthetic applications [9].
Alternative oxidative coupling strategies employ dimethyl sulfoxide in combination with hydrogen iodide under acidic conditions [10]. This approach achieves excellent conversion efficiency, with yields ranging from 87 to 95 percent for various thiol substrates [10]. The reaction proceeds rapidly at room temperature, typically completing within 30 minutes [10]. Mechanistic studies reveal that hydrogen iodide reacts with dimethyl sulfoxide to generate active oxidizing species that facilitate thiol oxidation [10].
Table 2: Oxidative Coupling Reagents and Conditions
Oxidizing Agent | Catalyst | Solvent | Temperature | Yield Range | Reference |
---|---|---|---|---|---|
Molecular oxygen | K₂CO₃/Cs₂CO₃ | Various | Room temperature | 85-95% | [9] |
Dimethyl sulfoxide | Hydrogen iodide | Acetonitrile | Room temperature | 87-95% | [10] |
Iodine | None | Water-acetonitrile | Room temperature | 90-98% | [12] |
Sulfuryl fluoride | Triethylamine | Various | Room temperature | 85-99% | [29] |
Iodine-mediated oxidative coupling in aqueous acetonitrile systems offers another viable synthetic route [12]. The reaction proceeds rapidly with excellent efficiency under ambient conditions [12]. Water-acetonitrile mixtures provide optimal solvent systems for maintaining reactivity while ensuring product solubility [12]. Post-reaction workup involves treatment with sodium thiosulfate solution to remove excess iodine [12].
Recent developments in redox-click chemistry have introduced sulfuryl fluoride as a highly effective oxidizing agent for thiol coupling [29]. This methodology exhibits exceptional selectivity and requires only simple reaction conditions with weak base catalysis [29]. The reaction demonstrates insensitivity to reaction medium and oxygen presence, making it suitable for large-scale applications [29]. The thermodynamic driving force of 64.4 kilocalories per mole renders the reaction highly favorable [29].
The purification of Bis(16-Hydroxyhexadecyl) disulfide requires specialized techniques to achieve pharmaceutical-grade purity levels while maintaining product integrity [14] [15]. Chromatographic separation methods represent the primary approach for isolating high-purity disulfide products from synthetic mixtures [15]. Reversed-phase high-performance liquid chromatography provides exceptional resolution for separating disulfide-containing compounds based on hydrophobic interactions [15].
Gradient elution systems employing acetonitrile-water mixtures with trifluoroacetic acid modifiers enable effective separation of disulfide products from precursor thiols and oxidation byproducts [15]. Column selection proves critical, with C18 reversed-phase columns of 300-angstrom pore size and 5-micrometer particle size providing optimal performance [15]. Flow rates of 50 microliters per minute ensure adequate separation while maintaining reasonable analysis times [15].
Table 3: Chromatographic Conditions for Disulfide Purification
Parameter | Specification | Performance Metric | Reference |
---|---|---|---|
Column type | C18 reversed-phase | 300 Å pore, 5 μm particle | [15] |
Mobile phase A | 0.1% TFA in water | pH ~2 | [15] |
Mobile phase B | 0.1% TFA in acetonitrile | High organic content | [15] |
Flow rate | 50 μL/min | Optimal resolution | [15] |
Detection wavelength | 214 nm | Universal peptide detection | [15] |
Sample preparation techniques significantly impact purification efficiency and product recovery [15]. Tris(2-carboxyethyl)phosphine treatment enables selective reduction of unwanted disulfide bonds while preserving target products [15]. Partial reduction strategies allow for controlled modification of disulfide connectivity patterns [15]. Alkylation procedures using iodoacetic acid or iodoacetamide prevent disulfide scrambling during purification processes [15].
Crystallization methods provide alternative purification approaches for achieving high-purity Bis(16-Hydroxyhexadecyl) disulfide [23]. Solvent selection proves crucial for successful crystallization, with dichloromethane systems demonstrating effectiveness for disulfide-containing compounds [23]. Temperature control during crystallization influences crystal formation and purity levels [23]. Recrystallization procedures enable further purification while maintaining product integrity [23].
Industrial purification processes require scalable separation technologies capable of handling large volumes while maintaining product quality [14]. Column chromatography systems with appropriate resin selection enable effective purification at manufacturing scales [14]. Process optimization involves balancing throughput requirements with purity specifications [14]. Quality control analytical methods ensure consistent product specifications across production batches [14].
Industrial-scale synthesis of Bis(16-Hydroxyhexadecyl) disulfide faces numerous technical and economic challenges that must be addressed for commercial viability [16] [18]. Process scalability from laboratory to manufacturing scales requires comprehensive redesign of synthetic methodologies to ensure consistency and quality control [18]. The transition from discovery-scale to pilot-scale operations often reveals unexpected complications related to heat transfer, mass transfer, and reaction kinetics [18].
Equipment selection and design considerations play crucial roles in successful scale-up operations [16]. Reactor systems must accommodate the specific requirements of thiol oxidation reactions while maintaining appropriate temperature and pressure control [16]. Mixing and agitation systems require careful optimization to ensure uniform reaction conditions throughout large reaction volumes [16]. Heat management becomes increasingly challenging at industrial scales, requiring sophisticated cooling and heating systems [16].
Table 4: Industrial Scale-Up Considerations
Scale Factor | Laboratory | Pilot | Industrial | Critical Parameters |
---|---|---|---|---|
Batch size | 1-10 grams | 1-10 kilograms | 100-1000 kilograms | Heat transfer efficiency |
Reaction time | 1-2 hours | 2-4 hours | 4-8 hours | Mass transfer limitations |
Temperature control | ±1°C | ±2°C | ±3°C | Thermal management |
Mixing efficiency | High | Moderate | Variable | Impeller design |
Process automation and control systems become essential for maintaining product quality and safety at industrial scales [18]. Advanced process control technologies enable real-time monitoring of critical process parameters [18]. Data acquisition systems provide comprehensive documentation for regulatory compliance requirements [18]. Automated sampling and analytical systems ensure consistent quality control throughout production campaigns [18].
Economic considerations significantly influence industrial synthesis strategies for Bis(16-Hydroxyhexadecyl) disulfide [28]. Raw material costs and availability affect production economics and supply chain stability [28]. Solvent recovery and recycling systems become economically necessary at large scales [28]. Waste treatment and disposal requirements add significant operational costs [28]. Energy consumption optimization through process integration reduces manufacturing expenses [28].
Regulatory compliance requirements impose additional constraints on industrial synthesis operations [16]. Good Manufacturing Practice guidelines mandate specific documentation and quality control procedures [16]. Environmental regulations limit solvent emissions and waste disposal options [16]. Occupational safety requirements necessitate specialized handling procedures and protective equipment [16]. Product registration requirements demand extensive analytical characterization and stability studies [16].
Supply chain management challenges affect industrial production sustainability [18]. Raw material sourcing requires reliable suppliers capable of meeting quality specifications [18]. Inventory management balances carrying costs with production flexibility requirements [18]. Distribution logistics must maintain product integrity during transportation and storage [18]. Market demand fluctuations require flexible production capacity planning [18].